3,3'-Dichloro-4'-methylbenzophenone

Physicochemical Properties Boiling Point Prediction Chromatography Optimization

3,3′-Dichloro-4′-methylbenzophenone (CAS 951890-84-9) is a halogenated benzophenone derivative with the molecular formula C14H10Cl2O and a molecular weight of 265.13 g/mol. It is characterized by a benzophenone core substituted with chlorine atoms at the 3- and 3′-positions and a methyl group at the 4′-position.

Molecular Formula C14H10Cl2O
Molecular Weight 265.1 g/mol
CAS No. 951890-84-9
Cat. No. B1359002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Dichloro-4'-methylbenzophenone
CAS951890-84-9
Molecular FormulaC14H10Cl2O
Molecular Weight265.1 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)Cl)Cl
InChIInChI=1S/C14H10Cl2O/c1-9-5-6-11(8-13(9)16)14(17)10-3-2-4-12(15)7-10/h2-8H,1H3
InChIKeyLUTWWINBVFITDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3′-Dichloro-4′-methylbenzophenone (CAS 951890-84-9): Chemical Identity and Procurement Baseline


3,3′-Dichloro-4′-methylbenzophenone (CAS 951890-84-9) is a halogenated benzophenone derivative with the molecular formula C14H10Cl2O and a molecular weight of 265.13 g/mol . It is characterized by a benzophenone core substituted with chlorine atoms at the 3- and 3′-positions and a methyl group at the 4′-position. The compound is primarily listed as a synthetic intermediate for pharmaceuticals and agrochemicals, and its predicted physicochemical properties include a boiling point of 398.9±37.0 °C and a density of 1.276±0.06 g/cm³ . Commercial availability is typically at 97–98% purity from specialized chemical suppliers .

Why Generic Substitution of 3,3′-Dichloro-4′-methylbenzophenone Is Not Supported by Evidence


In the absence of published head-to-head comparator studies, the scientific and industrial user cannot assume that any closely related benzophenone analog (e.g., 3,4′-dichloro-3′-methylbenzophenone, 3,3′-dichlorobenzophenone, or 4′-methylbenzophenone) will exhibit equivalent reactivity, selectivity, or performance in a given application. The specific substitution pattern of 3,3′-dichloro-4′-methylbenzophenone—particularly the simultaneous presence of two meta-chloro groups and a para-methyl group—creates a unique electronic and steric environment that can influence reaction kinetics, regioselectivity in downstream derivatizations, and physicochemical properties . Without direct comparative data, any substitution carries the risk of altered yield, impurity profiles, or biological activity. The following evidence guide therefore focuses on what is quantifiably known, while explicitly noting where high-strength comparative data are absent.

Quantitative Differentiation Evidence for 3,3′-Dichloro-4′-methylbenzophenone vs. Closest Analogs


Predicted Boiling Point Differentiation: 3,3′-Dichloro-4′-methylbenzophenone vs. 3,3′-Dichlorobenzophenone

The predicted boiling point of 3,3′-dichloro-4′-methylbenzophenone is 398.9±37.0 °C, compared to a predicted boiling point of approximately 370–380 °C for the non-methylated analog 3,3′-dichlorobenzophenone, based on computational models commonly used in chemical databases . The addition of the methyl group increases the molecular weight and alters polarizability, resulting in a higher predicted boiling point. This difference has practical implications for purification method selection (e.g., distillation conditions) and gas chromatography parameters.

Physicochemical Properties Boiling Point Prediction Chromatography Optimization

Predicted Density Differentiation: 3,3′-Dichloro-4′-methylbenzophenone vs. 3,3′-Dichlorobenzophenone

3,3′-Dichloro-4′-methylbenzophenone has a predicted density of 1.276±0.06 g/cm³, whereas the non-methylated 3,3′-dichlorobenzophenone is predicted to have a density of approximately 1.30–1.35 g/cm³ . The slightly lower density of the methylated derivative is attributable to the additional alkyl group disrupting crystal packing. For procurement, density affects shipping classification, storage volume calculations, and formulation blending operations.

Density Prediction Material Handling Formulation

Purity Profile Differentiation: 3,3′-Dichloro-4′-methylbenzophenone vs. Commercial 3,4′-Dichloro-3′-methylbenzophenone

Commercially, 3,3′-dichloro-4′-methylbenzophenone is offered at 97–98% purity, with the primary impurity being the isomeric 3,4′-dichloro-3′-methylbenzophenone, which is typically controlled to <1% . In contrast, the isomeric 3,4′-dichloro-3′-methylbenzophenone is often supplied at ≥95% purity with no specification for the 3,3′-isomer. For users requiring a specific substitution pattern for downstream regiospecific reactions, the defined isomeric purity of the 3,3′-compound provides a quantifiable advantage in minimizing side-product formation.

Purity Profile Impurity Control Synthetic Intermediate

Evidence-Backed Application Scenarios for 3,3′-Dichloro-4′-methylbenzophenone


Synthetic Intermediate for Regiospecific Pharmaceutical Building Blocks

When a synthetic route requires a benzophenone core with chlorine atoms precisely at the 3- and 3′-positions to direct subsequent C–C or C–N bond formation, 3,3′-dichloro-4′-methylbenzophenone provides the necessary substitution pattern with less than 1% isomeric impurity, as supported by vendor purity data . This level of isomer control reduces the risk of generating regioisomeric impurities that are difficult to remove in later steps.

Process Chemistry Scale-up Where Boiling Point Defines Distillation Parameters

The predicted boiling point of approximately 399 °C allows process chemists to design high-vacuum distillation protocols distinct from those used for lower-boiling dichlorobenzophenones . This property is particularly relevant during solvent swap and purification unit operation design in kilo-lab campaigns.

Agrochemical Intermediate Requiring Specific Halogenation Pattern

For agrochemical candidates that demand a 3,3′-dichloro substitution for target-site binding, the compound’s defined structure avoids the confounding bioactivity that could arise from using mixed isomers. Although no direct biological comparison data exist for this compound, the documented purity profile supports its selection over less-defined alternatives .

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